2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate
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Overview
Description
2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate is a complex organic compound known for its unique structural properties and reactivity. This compound features a cyclobutene ring substituted with diazonium and diphenylmethylidene groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate typically involves the reaction of 3,4-dibutoxy-3-cyclobutene-1,2-dione with malononitrile in the presence of a tertiary amine such as triethylamine . This reaction yields 2-(2,3-dibutoxy-4-oxo-2-cyclobutenylidene)malononitrile, which is then further reacted with 4-dimethylaminopyridine to produce the target compound .
Chemical Reactions Analysis
2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of cyclobutene derivatives with altered functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted cyclobutene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate involves its ability to undergo various chemical transformations. The diazonium group is particularly reactive, allowing the compound to participate in substitution reactions. The cyclobutene ring’s unique structure also contributes to its reactivity, enabling the formation of various derivatives through oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate can be compared to other squaric acid derivatives, such as:
3,4-bis((2-(dimethylamino)ethyl)amino)cyclobut-3-ene-1,2-dione: This compound forms interesting supramolecular assemblies in the solid state due to its hydrogen bonding and π-π stacking interactions.
4-(Dimethylamino)pyridinium 2-butoxy-3-dicyanomethylene-4-oxocyclobut-1-en-1-olate: This compound is another squaric acid derivative with unique electronic properties.
Properties
CAS No. |
56506-66-2 |
---|---|
Molecular Formula |
C30H20N2O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,3-dibenzhydrylidene-4-diazocyclobutan-1-one |
InChI |
InChI=1S/C30H20N2O/c31-32-29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(30(29)33)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
FNOIOKLDJSRKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=[N+]=[N-])C5=CC=CC=C5 |
Origin of Product |
United States |
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